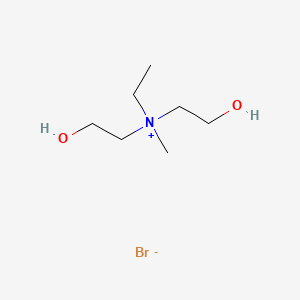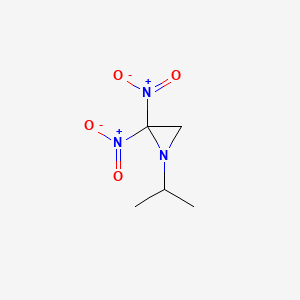
Pantoprazole N-Oxide Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pantoprazole N-Oxide Sodium Salt typically involves the oxidation of pantoprazole. Common oxidizing agents used in this process include hydrogen peroxide (H2O2), sodium perborate (NaBO3·4H2O), and m-chloroperoxybenzoic acid (MCPBA) . The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and in situ monitoring of reaction parameters. The use of environmentally benign solvents and reagents is emphasized to minimize waste and reduce the environmental impact .
化学反応の分析
Types of Reactions
Pantoprazole N-Oxide Sodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfoxide group to sulfone.
Reduction: Reduction of the N-oxide group back to the parent amine.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, MCPBA.
Reduction: Catalytic hydrogenation, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products
Oxidation: Pantoprazole sulfone.
Reduction: Pantoprazole.
Substitution: Various alkylated or acylated derivatives of pantoprazole.
科学的研究の応用
Pantoprazole N-Oxide Sodium Salt has diverse applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on cellular oxidative stress and enzyme inhibition.
Medicine: Explored for its enhanced stability and bioavailability compared to pantoprazole.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用機序
Pantoprazole N-Oxide Sodium Salt exerts its effects by inhibiting the (H+, K+)-ATPase enzyme system at the secretory surface of gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to a reduction in both basal and stimulated gastric acid secretion . The N-oxide group may enhance the compound’s stability and prolong its duration of action.
類似化合物との比較
Similar Compounds
- Omeprazole
- Esomeprazole
- Lansoprazole
- Rabeprazole
Uniqueness
Pantoprazole N-Oxide Sodium Salt is unique due to its N-oxide functional group, which may confer additional stability and potentially alter its pharmacokinetic properties compared to other proton pump inhibitors. This modification can lead to differences in bioavailability, duration of action, and overall efficacy .
特性
InChI |
InChI=1S/C16H15F2N3O5S.Na/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16;/h3-7,15H,8H2,1-2H3,(H,19,20); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEHEKMTBYCUCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=[N+](C=C1)[O-])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279822-90-0 |
Source


|
| Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1279822-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)










